molecular formula C10H14O4 B100064 3-(4-Methoxyphenoxy)propane-1,2-diol CAS No. 17131-52-1

3-(4-Methoxyphenoxy)propane-1,2-diol

Cat. No. B100064
CAS RN: 17131-52-1
M. Wt: 198.22 g/mol
InChI Key: UWZDUHTYIUMENV-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)propane-1,2-diol (MPPD) is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound features a methoxyphenoxy group attached to a propane-1,2-diol moiety, which allows it to participate in a variety of chemical reactions and form complexes with metals .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the reaction of Lawesson's Reagent with dihydric alcohols has been shown to produce 1,3,2-dioxaphosphorinane derivatives, which suggests potential synthetic routes that could be adapted for the synthesis of MPPD . Additionally, the reductive decomposition of a related compound, 1-(4-hydroxyphenyl)-2-(2'-methoxyphenoxy)propane-1,3-diol, with metallic sodium in liquid ammonia, indicates a method for breaking down similar compounds, which could be relevant for the synthesis or degradation of MPPD .

Molecular Structure Analysis

The molecular structure and properties of MPPD and related compounds have been extensively studied using various computational methods. Density functional theory (DFT) has been employed to optimize the geometry and calculate vibrational spectra, molecular parameters, and intramolecular charge transfers . These studies provide a detailed understanding of the electronic structure and active sites of the molecule, which are crucial for predicting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

MPPD undergoes oxidation in the presence of bis(hydrogen periodato)argentate(III) complex anion, leading to the formation of 3-(4-methoxyphenoxy)-2-ketone-1-propanol as the major product. The reaction kinetics and mechanism have been studied, revealing second-order kinetics and the formation of a periodato–Ag(III)–MPPD complex as an intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of MPPD and its derivatives have been characterized using a variety of spectroscopic and analytical techniques. For example, the thermal properties and biological activity of metal complexes of a related ligand, 3-(2-methoxyphenoxy)propane-1,2-diol, have been investigated, showing significant antibacterial and antifungal activities . Additionally, the electric moments, polarizability, and hyperpolarizability of MPPD have been calculated, providing insight into its optical and electronic properties .

Scientific Research Applications

Electronic and Molecular Structure Analysis

3-(2-Methoxyphenoxy) propane-1,2-diol has been studied for its electronic structure and vibrational analysis using ab initio and density functional theory. The polarizability and hyperpolarizability of the molecule were calculated, showing good agreement between experimental and calculated normal modes. This research aids in understanding the molecular and electronic characteristics of such compounds (Sinha et al., 2011).

Synthesis and Chemical Analysis

The synthesis of related compounds, such as 2-(3-(4-methoxyphenoxy)propyl) propane-1,3-diethanethioate, has been documented. This involves a five-step reaction process with an overall yield of 21.2%. The synthesis process and the chemical analysis of key intermediates provide insights into the chemical properties and potential applications of these compounds (Jiang Yan, 2009).

Lignin Model Compound Metabolism

The metabolism of lignin model compounds similar to 3-(4-Methoxyphenoxy)propane-1,2-diol by bacteria such as Pseudomonas acidovorans has been researched. This study helps in understanding the biodegradation of lignin and similar complex organic compounds, which has implications in environmental science and bioremediation (Vicuña et al., 1987).

Mechanism of β-O-4 Bond Cleavage in Lignin

Investigations into the mechanism of β-O-4 bond cleavage during the acidolysis of lignin, using model compounds similar to 3-(4-Methoxyphenoxy)propane-1,2-diol, have been conducted. This research is vital for understanding the chemical processes involved in lignin degradation, which is important for developing efficient methods for lignin utilization (Yokoyama, 2015).

Biological Activity and Metal Complexes

The biological activity of metal complexes of ligands similar to 3-(2-Methoxyphenoxy)propane-1,2-diol has been explored. This includes their antimicrobial and anticancer properties, indicating potential applications in medicine and pharmacology (Mahmoud et al., 2015).

Crystallization Properties

Studies on the solubility and crystallization properties of guaifenesin, a drug closely related to 3-(2-Methoxyphenoxy)propane-1,2-diol, provide valuable information on the physical properties and potential pharmaceutical applications of these compounds (Fayzullin et al., 2014).

properties

IUPAC Name

3-(4-methoxyphenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9-2-4-10(5-3-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZDUHTYIUMENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290546
Record name 3-(4-Methoxyphenoxy)-1,2-propanediol
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenoxy)propane-1,2-diol

CAS RN

17131-52-1
Record name 3-(4-Methoxyphenoxy)-1,2-propanediol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-(p-methoxyphenoxy)-
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Record name 17131-52-1
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Record name 3-(4-Methoxyphenoxy)-1,2-propanediol
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Record name 3-(4-methoxyphenoxy)propane-1,2-diol
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Record name 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
ZA Bredikhina, RM Eliseenkova… - … : Online Journal of …, 2011 - pdfs.semanticscholar.org
Capable of spontaneous resolution rac-3-(2-methoxyphenoxy) propane-1, 2-diol, guaifenesin 1 has been proposed as a cheap and readily available enantiopure precursor for the …
Number of citations: 19 pdfs.semanticscholar.org
RR Fayzullin, OA Antonovich, DV Zakharychev… - Russian Journal of …, 2015 - Springer
A series of (S)-3-(4-alkoxyphenoxy)propane-1,2-diols was prepared with the enantiomeric excess 86–92% by Sharpless asymmetric dihydroxylation of 1-alkoxy-4-allyloxybenzenes …
Number of citations: 4 link.springer.com
E Van den Eeckhout, P De Moerloose… - … of Chromatography A, 1985 - Elsevier
A simple, rapid and sensitive high-performance thin-layer chromatographic assay for the determination of epoxide hydrolase activity in rat liver homogenates is described. It is extended …
Number of citations: 2 www.sciencedirect.com
ZA Bredikhina, VG Novikova, YY Efremov… - Russian Chemical …, 2008 - Springer
Effective methods for the synthesis of nonracemic 4- and 2-methoxyphenyl glycerol ethers from nonracemic 3-chloropropanediols and by direct resolution of the racemate, respectively, …
Number of citations: 2 link.springer.com
M Karakaplan, T Aral - Tetrahedron: Asymmetry, 2005 - Elsevier
Novel crown ethers 9–13 containing a chiral subunit derived from 3-(p-methoxyphenoxy)propane-1,2-diol 7 were prepared in enantiomerically pure forms. Chiral recognition properties …
Number of citations: 27 www.sciencedirect.com
AA Bredikhin, AT Gubaidullin, ZA Bredikhina… - Journal of Molecular …, 2013 - Elsevier
The single crystals of the NaClO 4 complexes with two potential lariat 15-crowns-5 having ortho- or para-methoxyphenoxymethyl side arms were investigated by X-ray analysis in …
Number of citations: 20 www.sciencedirect.com
AJ Das, SK Das - Tetrahedron, 2023 - Elsevier
A synthesis route which passes through a trans-4-arylchroman-3-ol intermediate en route to the total synthesis of the marine natural product ammonificin A was designed and pursued. …
Number of citations: 0 www.sciencedirect.com
JJS Kosalka - rshare.library.torontomu.ca
This work was aimed at exploring bio-based materials for the purpose of toner production on an industrial scale. Polyester and polyether based resins were prepared in good yields …
Number of citations: 2 rshare.library.torontomu.ca
J Jia, J Song, J Dai, B Liu, M Cui - ACS Chemical Neuroscience, 2016 - ACS Publications
The highly rigid and planar scaffold with π-conjugated systems has been widely considered to be indispensable for Aβ binding probes. However, the flexible benzyloxybenzene …
Number of citations: 3 pubs.acs.org
F Theil - Enzymes in Nonaqueous Solvents: Methods and …, 2001 - Springer
Among the biocatalysts used in organic synthesis, lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are the most frequently used. Because of their ability to discriminate between …
Number of citations: 13 link.springer.com

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